

# An In-depth Technical Guide to Akloamide: Chemical Structure and Physicochemical Properties

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## Compound of Interest

Compound Name: **Akloamide**

Cat. No.: **B1666742**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and physicochemical properties of **Akloamide**, a coccidiostat agent. The information is presented to support research and development activities, with quantitative data summarized in tables and detailed experimental protocols for key property determinations.

## Chemical Identity and Structure

**Akloamide**, known chemically as 2-chloro-4-nitrobenzamide, is an aromatic amide. Its structure is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and an amide group.

## Chemical Structure Representation

The structural arrangement of **Akloamide**'s functional groups is crucial to its chemical behavior and biological activity. A logical representation of its molecular graph is provided below.

Caption: Logical graph of **Akloamide**'s molecular structure.

## Chemical Identifiers

For unambiguous identification, a compound is assigned various standard identifiers. The key identifiers for **Aklomide** are summarized in the table below.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Identifier	Value
IUPAC Name	2-chloro-4-nitrobenzamide <a href="#">[1]</a>
CAS Number	3011-89-0 <a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> CIN <sub>2</sub> O <sub>3</sub> <a href="#">[1]</a> <a href="#">[2]</a>
SMILES	C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)C(=O)N <a href="#">[1]</a>
InChI	InChI=1S/C7H5CIN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) <a href="#">[1]</a> <a href="#">[2]</a>
InChIKey	GFGSZUNNBQXGMK-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[2]</a>

## Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.

## Summary of Properties

The key physicochemical data for **Aklomide** are compiled below.

Property	Value
Molecular Weight	200.58 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	172 °C <a href="#">[2]</a>
logP (predicted)	1.4 <a href="#">[1]</a> <a href="#">[4]</a>
Solubility (DMSO)	45 mg/mL (224.35 mM) <a href="#">[5]</a>
Appearance	White crystalline solid

## Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and reproducible experimental methods. This section details the general protocols for measuring key properties listed above.

### Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity.[\[6\]](#)[\[7\]](#) Impurities typically cause a depression and broadening of the melting range.[\[7\]](#)[\[8\]](#) The capillary method is a widely used and reliable technique.[\[9\]](#)

**Principle:** A small, powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.[\[7\]](#)

**Methodology:**

- **Sample Preparation:** A small amount of the dry, finely powdered **Aklomide** is packed into a capillary tube to a height of 2-3 mm.[\[6\]](#)[\[10\]](#) The tube is tapped gently to ensure dense packing.[\[8\]](#)[\[10\]](#)
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument).[\[6\]](#)[\[8\]](#)
- **Preliminary Measurement:** A rapid heating run (10-20 °C/min) is performed to determine an approximate melting range.[\[8\]](#)
- **Accurate Measurement:** A new sample is prepared. The apparatus is heated to a temperature approximately 15-20 °C below the estimated melting point.[\[8\]](#)[\[10\]](#) The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[\[7\]](#)[\[8\]](#)
- **Data Recording:** The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes liquid ( $T_2$ ) are recorded. The melting range is reported as  $T_1 - T_2$ .

**Caption:** Workflow for melting point determination.

## Water Solubility (OECD 105 - Flask Method)

Water solubility is a crucial parameter for environmental fate assessment and is essential for developing pharmaceutical formulations.[\[11\]](#) The OECD Guideline 105 describes the flask method, which is suitable for substances with solubilities above  $10^{-2}$  g/L.[\[12\]](#)[\[13\]](#)

**Principle:** An excess amount of the solid substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined after separating the undissolved solid.[\[11\]](#)

**Methodology:**

- **Preliminary Test:** A simple test is run to estimate the approximate solubility and the time needed to reach equilibrium.[\[12\]](#)
- **Equilibration:** An excess amount of **Aklomide** is added to a flask containing purified water. The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.[\[12\]](#)
- **Phase Separation:** The suspension is allowed to stand to let solids settle. The saturated aqueous phase is then separated from the undissolved solid by centrifugation or filtration.
- **Analysis:** The concentration of **Aklomide** in the clear aqueous solution is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[11\]](#)
- **Calculation:** The water solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

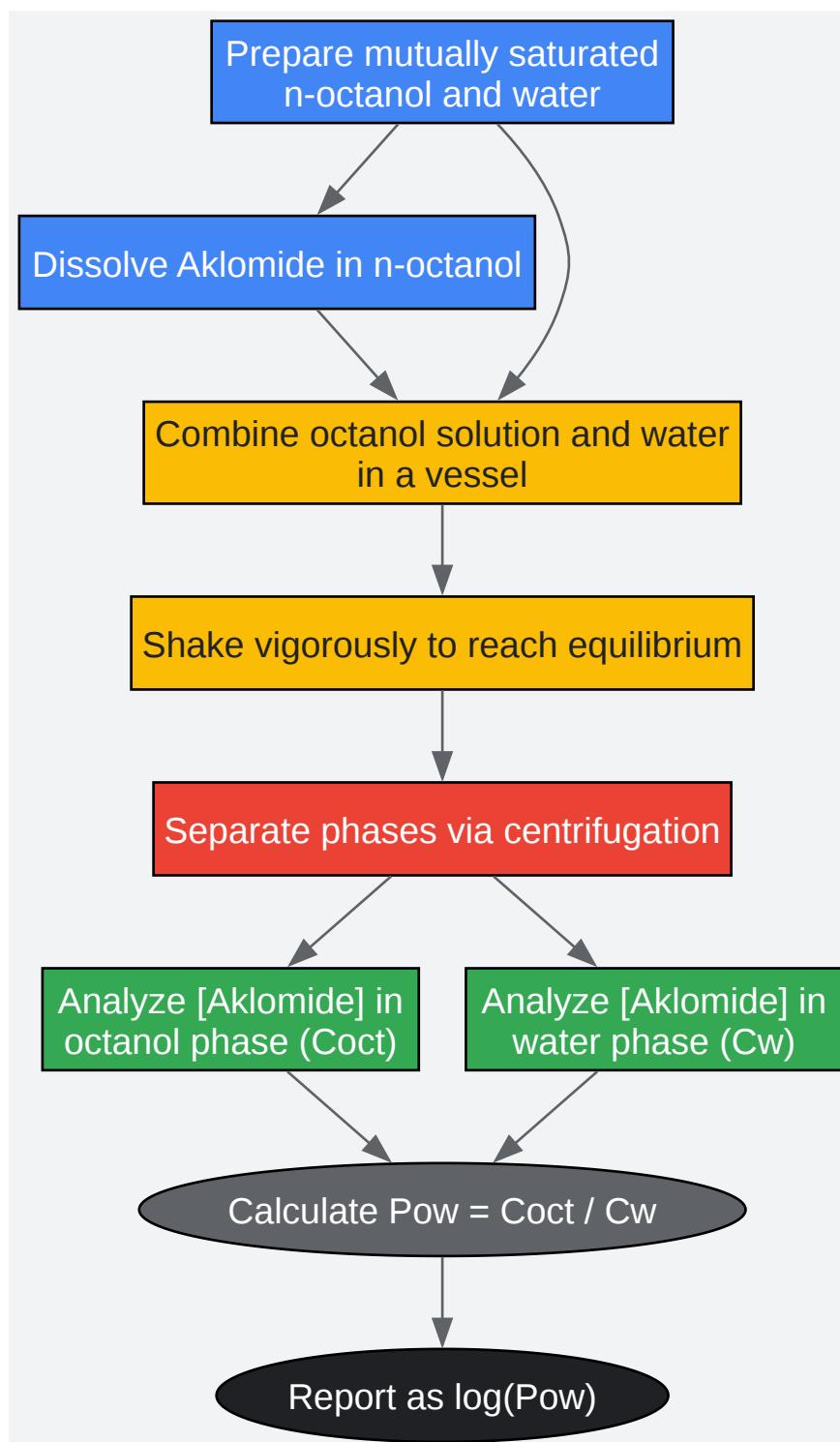
## n-Octanol/Water Partition Coefficient (logP) (OECD 107 - Shake Flask Method)

The n-octanol/water partition coefficient ( $P_{\text{on}}$ ) or its logarithm (logP) is a measure of a chemical's lipophilicity. It is a key parameter for predicting a drug's membrane permeability and bioaccumulation potential. The shake flask method is a classic approach for determining logP values between -2 and 4.[\[14\]](#)[\[15\]](#)

Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The partition coefficient is the ratio of the concentration in the n-octanol phase to that in the aqueous phase. [14]

Methodology:

- Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours before use. A stock solution of **Aklomide** is prepared in n-octanol.
- Partitioning: A measured volume of the n-octanol stock solution and a measured volume of water are combined in a vessel (e.g., a separatory funnel or centrifuge tube). The vessel is shaken vigorously to facilitate partitioning until equilibrium is reached (typically 5-30 minutes).[15]
- Phase Separation: The two phases are separated. Centrifugation is typically required to ensure a clean separation of the emulsion.[15]
- Analysis: The concentration of **Aklomide** in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV).
- Calculation: The partition coefficient ( $P_{on}$ ) is calculated as:  $P_{on} = C_{octanol} / C_{water}$  The final result is expressed as  $\log_{10}(P_{on})$ . The experiment is typically repeated with different solvent volume ratios to ensure consistency.[14]

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Caption: Workflow for logP determination via Shake Flask Method.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Aklomide: Chemical Structure and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666742#aklomide-chemical-structure-and-physicochemical-properties>

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